1,5-ジメチルピラゾール

概要

説明

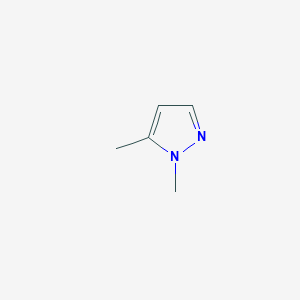

1,5-Dimethylpyrazole is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms at positions 1 and 2. The compound has the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol. 1,5-Dimethylpyrazole is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.

科学的研究の応用

1,5-Dimethylpyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides.

作用機序

Target of Action

The primary target of 1,5-Dimethylpyrazole is the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . AMO plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite (NO2-) .

Mode of Action

1,5-Dimethylpyrazole is thought to inhibit nitrification by chelating the Cu2+ cations that the AMO enzyme needs to carry out the oxidation of NH4+ .

Biochemical Pathways

1,5-Dimethylpyrazole affects the nitrification pathway by inhibiting the activity of the AMO enzyme . This inhibition can reduce N2O emissions and maintain soil NH4+ for a longer time . The exact biochemical pathways and their downstream effects are still under investigation .

Result of Action

The inhibition of nitrification by 1,5-Dimethylpyrazole can lead to a reduction in N2O emissions and a longer maintenance of soil NH4+ . This could potentially be beneficial in agricultural settings where synthetic nitrogen fertilizers are used .

Action Environment

The action of 1,5-Dimethylpyrazole can be influenced by environmental factors. For instance, in soil, it has been observed that 1,5-Dimethylpyrazole needs to be broken down into DMP to achieve the inhibition of nitrification, a process mediated by a soil biological process that remains to be identified .

生化学分析

Cellular Effects

Related pyrazole derivatives have been shown to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazoles can exhibit a range of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific effects of 1,5-Dimethylpyrazole would likely depend on its specific chemical structure and the cellular context.

Dosage Effects in Animal Models

While there are no specific studies on the dosage effects of 1,5-Dimethylpyrazole in animal models, related pyrazole derivatives have been studied. For example, certain 3,5-dimethylpyrazole derivatives have been shown to have anticonvulsant activity in animal models .

Metabolic Pathways

Pyrazoles can be involved in a variety of metabolic pathways, depending on their specific structures and the enzymes or cofactors they interact with .

準備方法

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrazole can be synthesized through several methods. One common method involves the reaction of acetylacetone with hydrazine hydrate. The reaction proceeds as follows:

CH3COCH2COCH3+N2H4→(CH3)2C3HN2H+2H2O

This reaction typically occurs under mild conditions, with the reactants being heated in an inert solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, 1,5-Dimethylpyrazole can be synthesized using dimethyl sulfate as the alkylation agent in an alkaline medium. The reaction is carried out in a 20% aqueous solution of sodium hydroxide at 70°C, yielding a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole in an 85% yield .

化学反応の分析

Types of Reactions

1,5-Dimethylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Produces pyrazole carboxylic acids.

Reduction: Yields pyrazoline derivatives.

Substitution: Forms various substituted pyrazoles depending on the reagents used.

類似化合物との比較

1,5-Dimethylpyrazole can be compared with other similar compounds in the pyrazole family, such as:

1,3-Dimethylpyrazole: Similar in structure but differs in the position of the methyl groups.

3,5-Dimethylpyrazole: Another isomer with methyl groups at positions 3 and 5.

1-Phenyl-3,5-dimethylpyrazole:

The uniqueness of 1,5-Dimethylpyrazole lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

生物活性

1,5-Dimethylpyrazole (DMP) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and metabolic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

1,5-Dimethylpyrazole has the molecular formula and is characterized by a pyrazole ring with two methyl groups at the 1 and 5 positions. Its structure contributes to various biological activities, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

DMP exhibits significant antimicrobial properties against various bacterial strains. Research has shown that derivatives of DMP demonstrate varying levels of activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| DMP Derivative 1 | Staphylococcus aureus | 6 | 2.5 |

| DMP Derivative 2 | Escherichia coli | 8 | 1.2 |

| DMP Derivative 3 | Candida albicans | 7 | Not reported |

A study highlighted that the presence of specific substituents on the pyrazole ring enhances its antibacterial activity, particularly against E. coli and S. aureus .

Anticancer Activity

Recent investigations into the anticancer potential of DMP derivatives have yielded promising results. For example, a study on a specific derivative demonstrated an IC50 value of against the C6 glioma cell line, outperforming the standard drug 5-fluorouracil (IC50 = ) . The mechanism of action involved inducing apoptosis in cancer cells, with flow cytometry analysis revealing that approximately 79% of the cells underwent programmed cell death .

Case Study: Glioma Treatment

- Compound Tested : DMP derivative (5f)

- Cell Line : C6 glioma

- Results :

Metabolic Effects

DMP has also been studied for its effects on insulin secretion from pancreatic beta cells. It was found to inhibit insulin release in response to nutrient secretagogues by approximately 50%, suggesting a role in modulating lipid signaling pathways that influence insulin secretion . This effect is particularly relevant for understanding metabolic disorders such as diabetes.

Summary of Biological Activities

The following table summarizes the key biological activities of 1,5-Dimethylpyrazole:

特性

IUPAC Name |

1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZQMSSIUQNTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219521 | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-31-5 | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。